molecular formula C15H17NO B13153144 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B13153144
M. Wt: 227.30 g/mol
InChI Key: WFHDRCKQDGDCQR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,5-dimethylphenyl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate aldehyde under acidic conditions to form the desired pyrrole derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C15H17NO/c1-10-5-6-11(2)15(7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3

InChI Key

WFHDRCKQDGDCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=O)C

Origin of Product

United States

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